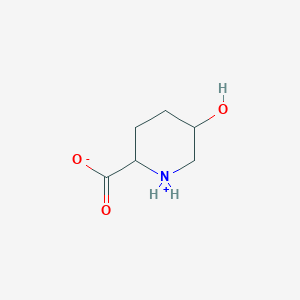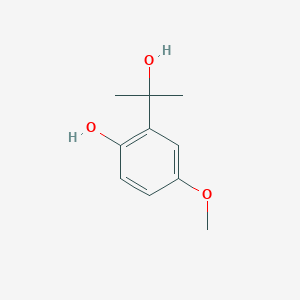
四叔丁氧基锆(IV)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium(IV) tert-butoxide: is an organometallic compound with the chemical formula Zr(OC(CH₃)₃)₄. It is a colorless liquid that is highly reactive and sensitive to moisture. This compound is widely used as a precursor in the synthesis of various zirconium-containing materials, including thin films and nanocrystals. Its high reactivity and volatility make it a valuable reagent in both academic and industrial settings .
科学研究应用
Chemistry: Zirconium(IV) tert-butoxide is used as a precursor for the synthesis of zirconium-containing nanocrystals and thin films. It is also employed in the preparation of heterometallic alkoxides and as a catalyst in various organic reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, zirconium(IV) tert-butoxide is used in the synthesis of materials that have potential biomedical applications, such as zirconia coatings for implants .
Industry: In industrial applications, zirconium(IV) tert-butoxide is used in the deposition of zirconium oxide thin films through techniques like atomic layer deposition and chemical vapor deposition. These films are used in electronics, optics, and protective coatings .
作用机制
Biochemical Pathways
- ZTB’s primary pathway involves hydrolysis reactions. It reacts with water (or other hydroxyl-containing species) to form zirconium oxide gels. Controlled thermal treatment converts these gels into well-defined nanocrystals with precise crystalline structures. Researchers optimize reaction conditions (temperature, solvent, etc.) to achieve desired film properties .
准备方法
Synthetic Routes and Reaction Conditions: Zirconium(IV) tert-butoxide can be synthesized through the reaction of zirconium tetrachloride with potassium tert-butoxide in an inert atmosphere. The reaction typically involves dissolving potassium tert-butoxide in a non-polar solvent like hexane and then adding zirconium tetrachloride. The reaction mixture is stirred at a controlled temperature, usually between 20°C to 60°C, for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of zirconium(IV) tert-butoxide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high purity and yield. Industrial production also emphasizes the use of high-purity reagents and solvents to minimize impurities that could affect the quality of the final product .
化学反应分析
Types of Reactions: Zirconium(IV) tert-butoxide undergoes various types of chemical reactions, including:
Oxidation: It can react with oxidizing agents to form zirconium oxides.
Hydrolysis: In the presence of moisture, it hydrolyzes to form zirconium dioxide and tert-butanol.
Substitution: It can undergo ligand exchange reactions with other alkoxides or halides.
Common Reagents and Conditions:
Oxidizing Agents: Tert-butyl hydroperoxide is commonly used for oxidation reactions.
Moisture: Hydrolysis reactions occur readily in the presence of water or atmospheric moisture.
Ligand Exchange: Reactions with other alkoxides or halides are typically carried out in non-polar solvents under an inert atmosphere.
Major Products:
Zirconium Dioxide (ZrO₂): Formed through hydrolysis or oxidation.
Tert-Butanol (C₄H₁₀O): A byproduct of hydrolysis reactions.
相似化合物的比较
Zirconium(IV) isopropoxide: Similar in reactivity but has different solubility and volatility properties.
Hafnium(IV) tert-butoxide: Similar in structure and reactivity but contains hafnium instead of zirconium.
Titanium(IV) tert-butoxide: Similar in reactivity but contains titanium instead of zirconium
Uniqueness: Zirconium(IV) tert-butoxide is unique due to its high reactivity and ability to form high-purity zirconium dioxide. Its volatility and sensitivity to moisture make it particularly useful in applications requiring precise control over reaction conditions and product purity .
属性
CAS 编号 |
2081-12-1 |
|---|---|
分子式 |
C16H40O4Zr |
分子量 |
387.71 g/mol |
IUPAC 名称 |
2-methylpropan-2-ol;zirconium |
InChI |
InChI=1S/4C4H10O.Zr/c4*1-4(2,3)5;/h4*5H,1-3H3; |
InChI 键 |
WRMYASGYMABHCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
规范 SMILES |
CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.CC(C)(C)O.[Zr] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


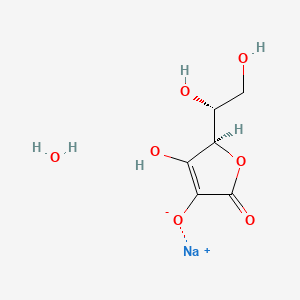
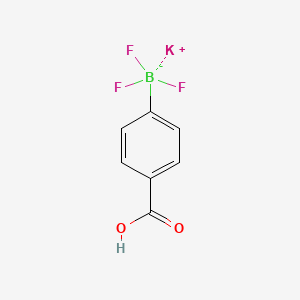

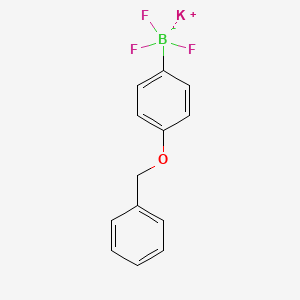
![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)
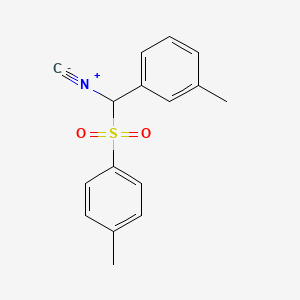
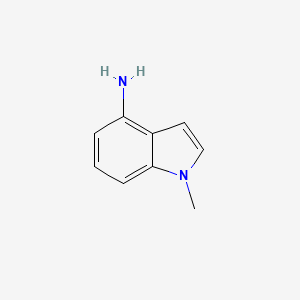
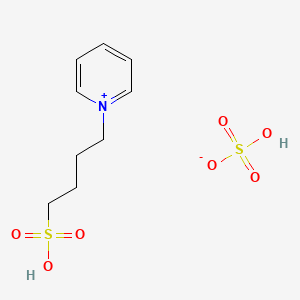
![5-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1592957.png)
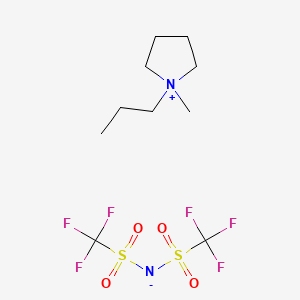
![(R)-Benzyl 2-(7-carbamoyl-1H-benzo[d]imidazol-2-yl)-2-methylpyrrolidine-1-carboxylate](/img/structure/B1592959.png)
![(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl Triacetate](/img/structure/B1592960.png)
